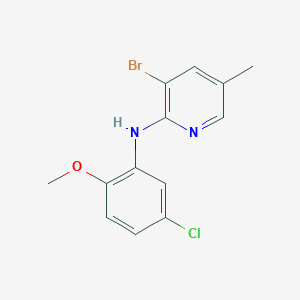
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine is an organic compound that belongs to the class of brominated aromatic amines. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine typically involves a multi-step process:
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated pyridine derivative.
Substitution: The methoxy and chloro groups are introduced via electrophilic aromatic substitution reactions, using methoxy and chloro substituents in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the bromine, chlorine, or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of suitable solvents and catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic amines.
Scientific Research Applications
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(2-methoxy-5-methylphenyl)-2-thiophenecarboxamide
Uniqueness
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C13H12BrClN2O |
|---|---|
Molecular Weight |
327.60 g/mol |
IUPAC Name |
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine |
InChI |
InChI=1S/C13H12BrClN2O/c1-8-5-10(14)13(16-7-8)17-11-6-9(15)3-4-12(11)18-2/h3-7H,1-2H3,(H,16,17) |
InChI Key |
RJUICYLJHNUXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2=C(C=CC(=C2)Cl)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














